4-アジド-D-ホモアランイン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

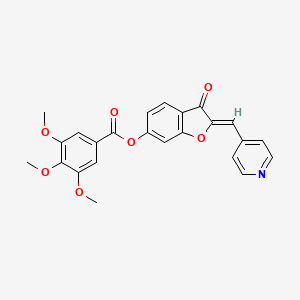

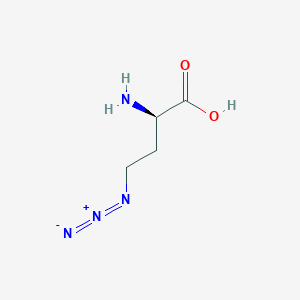

説明

4-Azido-D-homoalanine, also known as ®-2-Amino-4-azidobutanoic acid hydrochloride, is a type of D-amino acid . It is used in the field of peptide synthesis . This compound can be fed to bacterial cells and incorporated into cell walls . It can also be used to generate L-RNA aptamers for the corresponding L-amino acid .

Molecular Structure Analysis

The empirical formula of 4-Azido-D-homoalanine is C4H8N4O2 · HCl, and its molecular weight is 180.59 .

Chemical Reactions Analysis

4-Azido-D-homoalanine is suitable for solution phase peptide synthesis . It can be incorporated into several model tripeptides, and a new elimination product of the azido moiety can be observed upon conditions of prolonged couplings .

Physical and Chemical Properties Analysis

4-Azido-D-homoalanine is a solid compound . It is available only in the USA and should be stored at a temperature between 2-8°C .

科学的研究の応用

クリックケミストリーとタンパク質の機能化

4-アジド-D-ホモアランインは、クリック可能な非天然アミノ酸です。研究者はそれを部位特異的なタンパク質標識と機能化に使用しています。 4-アジド-D-ホモアランインのアジド基は、Cu(I)触媒アジド-アルキン環状付加反応(CuAAC)を使用して選択的に修飾できます 。この技術により、様々なプローブや分子をタンパク質の特定の位置に正確に付着させることができ、タンパク質の機能と相互作用の詳細な研究を可能にします。

タンパク質工学と構造-機能解析

4-アジド-D-ホモアランインを組み換えタンパク質に組み込むことで、科学者は独自の特性を持つタンパク質を設計することができます。この方法は、タンパク質内のアミノ酸の化学的多様性を広げ、その後の化学反応の機会を提供します。 研究者は、タンパク質の構造、機能、安定性を研究するために、4-アジド-D-ホモアランインの様々な類似体を調べてきました .

作用機序

Target of Action

4-Azido-d-homoalanine is a type of unnatural D-amino acid . Its primary targets are bacterial cells, where it can be incorporated into cell walls . This incorporation is a key aspect of its function and forms the basis for its interaction with its targets.

Mode of Action

The compound interacts with its targets by being fed to bacterial cells . Once inside the cells, it incorporates into the cell walls

Result of Action

The molecular and cellular effects of 4-Azido-d-homoalanine’s action primarily involve changes to the bacterial cell walls due to its incorporation

Safety and Hazards

将来の方向性

The rise of CuI-catalyzed click chemistry has increased the demand for azido and alkyne derivatives of amino acids as precursors for the synthesis of clicked peptides . Therefore, the possibility of in-house preparation of a set of five Fmoc azido amino acids was investigated . The hope is that the detailed synthetic protocols will inspire some peptide chemists to prepare these Fmoc azido acids in their laboratories and assist them in avoiding the extensive costs of azidopeptide syntheses .

生化学分析

Biochemical Properties

4-Azido-d-homoalanine interacts with a variety of enzymes, proteins, and other biomolecules. It is incorporated into proteins in place of methionine by the cellular translation machinery . This allows for the selective labeling of newly synthesized proteins, providing a powerful tool for studying protein synthesis and turnover .

Cellular Effects

The incorporation of 4-Azido-d-homoalanine into proteins can have various effects on cellular processes. It can influence cell function by altering the properties of the proteins in which it is incorporated. For example, it can affect cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, 4-Azido-d-homoalanine exerts its effects through its incorporation into proteins. This allows it to be used as a handle for the attachment of various functional groups, enabling the study of protein function and interactions .

Temporal Effects in Laboratory Settings

Over time, the effects of 4-Azido-d-homoalanine can change as it is incorporated into proteins and these proteins undergo their normal processes of synthesis and degradation . The stability and degradation of 4-Azido-d-homoalanine itself and the proteins it is incorporated into can be studied in vitro or in vivo .

Dosage Effects in Animal Models

The effects of 4-Azido-d-homoalanine can vary with different dosages in animal models . At low doses, it can be used to selectively label proteins without causing significant toxicity. At high doses, it may have toxic or adverse effects .

Metabolic Pathways

4-Azido-d-homoalanine is involved in the same metabolic pathways as methionine, the amino acid it mimics . It can interact with the same enzymes and cofactors as methionine, and can have effects on metabolic flux or metabolite levels .

Transport and Distribution

4-Azido-d-homoalanine is transported and distributed within cells and tissues in a similar manner to methionine . It can interact with the same transporters and binding proteins as methionine, and can have effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of 4-Azido-d-homoalanine depends on the proteins into which it is incorporated . It can be directed to specific compartments or organelles based on the targeting signals or post-translational modifications of these proteins .

特性

IUPAC Name |

(2R)-2-amino-4-azidobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N4O2/c5-3(4(9)10)1-2-7-8-6/h3H,1-2,5H2,(H,9,10)/t3-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNWQLZWAZSJGLY-GSVOUGTGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN=[N+]=[N-])C(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CN=[N+]=[N-])[C@H](C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-butyl-3-[(3-chlorophenyl)sulfonyl]-6-fluoro-7-(4-propylpiperazin-1-yl)quinolin-4(1H)-one](/img/structure/B2414430.png)

![2-(benzenesulfonyl)-N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]acetamide](/img/structure/B2414432.png)

![4-Bromo-2-[(4-cyclohexylanilino)methyl]-6-methoxybenzenol](/img/structure/B2414440.png)

![2-((1-ethyl-6-(4-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2414444.png)

![2-[3-[(2-Fluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2414448.png)

![2-(benzylthio)-N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)acetamide](/img/structure/B2414449.png)

![5-(5-{[(4-Methylbenzyl)thio]methyl}-2-furyl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2414451.png)